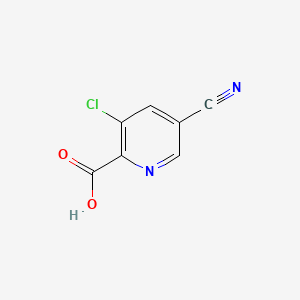
5-氨基-15N-乙酰丙酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-15N-levulinic acid hydrochloride: is a nitrogen-containing hydrocarbon and a key precursor in the biosynthesis of tetrapyrrole compounds such as chlorophyll, heme, and vitamin B12 . This compound is widely utilized in various fields, including medicine, agriculture, and industry, due to its biochemical properties and applications .
科学研究应用
Chemistry: 5-Amino-15N-levulinic acid hydrochloride is used as a precursor in the synthesis of tetrapyrroles, which are essential components in various biochemical processes .
Biology: The compound plays a crucial role in the biosynthesis of chlorophyll and heme, making it vital for photosynthesis and oxygen transport in living organisms .
Medicine: In medicine, 5-amino-15N-levulinic acid hydrochloride is used in photodynamic therapy for the treatment of various diseases, including cancer and skin conditions .
Industry: The compound is used in the production of biodegradable herbicides and insecticides, which are environmentally friendly and safe for crops, humans, and animals .
作用机制
Target of Action
5-Amino-15N-Levulinic Acid HCl, also known as Aminolevulinic acid (ALA), is a porphyrin precursor . Its primary targets are cells in the skin where it is applied, and it plays a crucial role in the synthesis of heme, a component of hemoglobin .
Mode of Action
The mode of action of ALA involves its metabolic conversion to protoporphyrin IX (PpIX), which accumulates in the skin . This process is known as photosensitization . PpIX is a photosensitizer that, when exposed to light of a certain wavelength, leads to the production of reactive oxygen species that can damage cells .
Biochemical Pathways
ALA is an intermediate in the heme biosynthesis pathway . It is produced from succinyl-CoA and glycine, and it is the precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The biosynthesis of ALA involves multiple regulatory points that are affected by positive and negative factors .
Pharmacokinetics
It is known that it has a bioavailability of 50-60% after an oral dose . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ALA and their impact on its bioavailability are areas of ongoing research.
Result of Action
The result of ALA’s action is the damage and death of targeted cells. This is particularly useful in the treatment of conditions like actinic keratosis, where the goal is to remove abnormal skin cells . It is also used to visualize gliomas during surgery .
Action Environment
The action of ALA is influenced by environmental factors such as light and temperature. For example, the effectiveness of ALA in photodynamic therapy depends on the intensity and wavelength of the light used . Additionally, the stability of ALA may be affected by factors such as pH and temperature, although more research is needed in this area.
生化分析
Biochemical Properties
5-AMINO-15N-LEVULINIC ACID HCL is an intermediate in the heme biosynthesis pathway. It interacts with several enzymes, including 5-aminolevulinate synthase, which catalyzes its formation from succinyl-CoA and glycine. This compound also interacts with 5-aminolevulinate dehydratase, which converts it into porphobilinogen, a precursor for heme and chlorophyll synthesis . These interactions are crucial for the production of heme, an essential component of hemoglobin, myoglobin, and various cytochromes.
Cellular Effects
5-AMINO-15N-LEVULINIC ACID HCL influences various cellular processes. It is known to enhance the production of protoporphyrin IX, a photosensitizer used in photodynamic therapy for cancer treatment . This compound also affects cell signaling pathways and gene expression by modulating the levels of heme, which acts as a regulatory molecule in various cellular functions . Additionally, 5-AMINO-15N-LEVULINIC ACID HCL impacts cellular metabolism by serving as a precursor for essential biomolecules.
Molecular Mechanism
At the molecular level, 5-AMINO-15N-LEVULINIC ACID HCL exerts its effects through several mechanisms. It binds to and activates 5-aminolevulinate synthase, facilitating the condensation of succinyl-CoA and glycine to form 5-aminolevulinic acid . This compound also inhibits 5-aminolevulinate dehydratase, preventing the accumulation of toxic intermediates in the heme biosynthesis pathway . Furthermore, 5-AMINO-15N-LEVULINIC ACID HCL influences gene expression by modulating the levels of heme, which acts as a transcriptional regulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-AMINO-15N-LEVULINIC ACID HCL change over time. This compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that 5-AMINO-15N-LEVULINIC ACID HCL can have sustained effects on cellular function, particularly in enhancing the production of protoporphyrin IX for photodynamic therapy . Its stability and efficacy can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-AMINO-15N-LEVULINIC ACID HCL vary with different dosages in animal models. At low doses, this compound enhances heme biosynthesis and improves cellular function . At high doses, it can lead to the accumulation of toxic intermediates, causing adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, beyond which toxicity increases .
Metabolic Pathways
5-AMINO-15N-LEVULINIC ACID HCL is involved in the heme biosynthesis pathway, where it is converted into porphobilinogen by 5-aminolevulinate dehydratase . This pathway involves several enzymes and cofactors, including succinyl-CoA, glycine, and pyridoxal phosphate . The metabolic flux through this pathway can be influenced by the availability of these substrates and the activity of the enzymes involved .
Transport and Distribution
Within cells, 5-AMINO-15N-LEVULINIC ACID HCL is transported and distributed by specific transporters and binding proteins . It is taken up by cells through active transport mechanisms and is localized primarily in the mitochondria, where heme biosynthesis occurs . The distribution of this compound within tissues can vary, with higher concentrations observed in tissues with high metabolic activity, such as the liver and bone marrow .
Subcellular Localization
5-AMINO-15N-LEVULINIC ACID HCL is primarily localized in the mitochondria, where it participates in the heme biosynthesis pathway . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondria . The activity and function of 5-AMINO-15N-LEVULINIC ACID HCL are influenced by its subcellular localization, as the enzymes and cofactors required for its conversion to heme are predominantly found in the mitochondria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-15N-levulinic acid hydrochloride can be achieved through several methods. One common approach involves the bromination of biobased methyl levulinate, followed by ammoniation and hydrolysis . Another method includes the use of photosynthetic bacteria for microbial production, which offers higher yields and lesser pollutant emissions compared to chemical synthesis .
Industrial Production Methods: Industrial production of 5-amino-15N-levulinic acid hydrochloride often employs microbial synthesis due to its eco-friendly nature and cost-effectiveness. Photosynthetic bacteria are commonly used in this process, as they can efficiently produce the compound under optimized conditions .
化学反应分析
Types of Reactions: 5-Amino-15N-levulinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into protoporphyrin IX, a powerful photosensitizer.
Reduction: The compound can be reduced to form different derivatives, which are useful in various applications.
Substitution: Substitution reactions can modify the functional groups of the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and light, which facilitate the conversion to protoporphyrin IX.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
相似化合物的比较
- δ-Aminolevulinic acid hydrochloride
- 5-Amino-4-oxopentanoic acid hydrochloride
- 5-Aminolaevulinic acid hydrochloride
Comparison: 5-Amino-15N-levulinic acid hydrochloride is unique due to its isotopic labeling with nitrogen-15, which allows for detailed studies of its metabolic pathways and interactions . This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific research .
属性
CAS 编号 |
116571-80-3 |
|---|---|
分子式 |
C5H10ClNO3 |
分子量 |
168.582 |
IUPAC 名称 |
5-azanyl-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1; |
InChI 键 |
ZLHFONARZHCSET-NWZHYJCUSA-N |
SMILES |
C(CC(=O)O)C(=O)CN.Cl |
同义词 |
5-AMINO-15N-LEVULINIC ACID HCL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


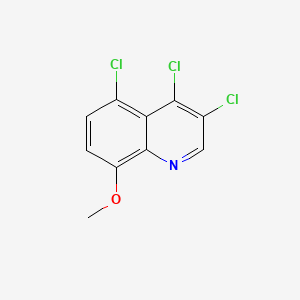
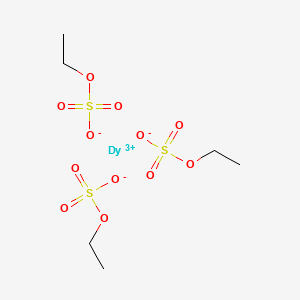
![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598845.png)

![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)
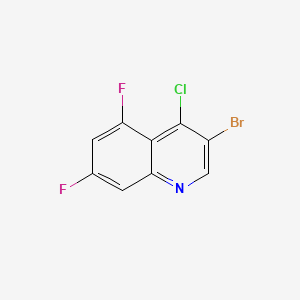
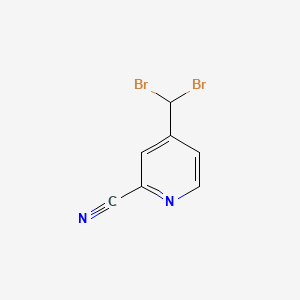
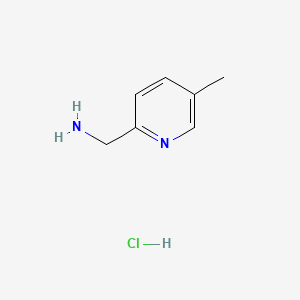
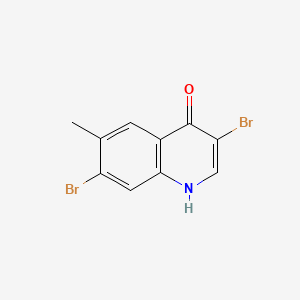
![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)


